N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide
Description
This compound features a 3,4-dimethoxyphenethyl group attached to an acetamide moiety, which is further linked via an ether bond to a 1,2-dihydroisoquinolin-5-yl core substituted with a 2-ethoxyethyl chain at position 2. While direct pharmacological data for this molecule are absent in the provided evidence, structural analogs (e.g., EVT-401) indicate relevance in therapeutic areas like inflammation or autoimmune diseases .
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6/c1-4-32-15-14-27-13-11-19-20(25(27)29)6-5-7-21(19)33-17-24(28)26-12-10-18-8-9-22(30-2)23(16-18)31-3/h5-9,11,13,16H,4,10,12,14-15,17H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPFEFRZPRIEAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C=CC2=C(C1=O)C=CC=C2OCC(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the 3,4-dimethoxyphenethylamine, followed by the introduction of the ethoxyethyl group through an alkylation reaction. The isoquinolinyl group can be introduced via a condensation reaction with an appropriate isoquinoline derivative. The final step involves the formation of the acetamide linkage through an amidation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” can undergo various chemical reactions, including:
Oxidation: The phenethyl and isoquinolinyl groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the isoquinolinyl moiety can be reduced to form alcohol derivatives.
Substitution: The methoxy groups on the phenethyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide exhibit various biological activities. These activities include:
- Antioxidant properties : Compounds with similar structures have been shown to scavenge free radicals and reduce oxidative stress.
- Antimicrobial effects : Some derivatives demonstrate activity against various bacterial and fungal strains.
- Cytotoxicity : Initial studies suggest potential cytotoxic effects against cancer cell lines, warranting further investigation into its anticancer properties.
Potential Applications
The potential applications of this compound span several fields:
- Pharmaceutical Development : Due to its promising biological activities, this compound could serve as a lead structure for developing new drugs targeting oxidative stress-related diseases or infections.
- Research in Neuropharmacology : Given the structural motifs present in the compound, it may also be explored for neuroprotective effects or as a treatment for neurodegenerative diseases.
- Synthetic Chemistry : The complexity of its structure makes it an interesting target for synthetic chemists aiming to develop novel synthetic routes or methodologies.
Future Research Directions
Further research is essential to elucidate the specific mechanisms through which this compound exerts its biological effects. Key areas for future studies include:
- In vitro and in vivo pharmacological studies : To assess the efficacy and safety profile of the compound.
- Mechanistic studies : To understand how this compound interacts with specific biological targets at the molecular level.
- Formulation development : Exploring how this compound can be incorporated into drug formulations for enhanced bioavailability and therapeutic effectiveness.
Mechanism of Action
The mechanism of action of “N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide” would depend on its specific interactions with molecular targets. The phenethyl and isoquinolinyl groups may interact with enzymes or receptors, modulating their activity. The compound’s effects could involve pathways related to neurotransmission, signal transduction, or metabolic processes.
Comparison with Similar Compounds
Structural Analogues of Dihydroisoquinolinyl Acetamides
EVT-401
- Structure: 2-(3-fluoro-4-(trifluoromethyl)phenyl)-N-(2-(1-hydroxy-propan-2-yl)-6-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)acetamide.
- Key Differences: Replaces the 3,4-dimethoxyphenethyl group with a 3-fluoro-4-(trifluoromethyl)phenyl substituent. Features a hydroxypropan-2-yl chain on the dihydroisoquinoline nitrogen instead of ethoxyethyl.
N-(2,3-Dimethylphenyl)-2-{[2-(2-fluorobenzyl)-1-oxo-1,2,3,4-tetrahydro-5-isoquinolinyl]oxy}acetamide
- Structure: Fluorobenzyl substituent on the tetrahydroisoquinoline nitrogen and a 2,3-dimethylphenyl acetamide group.
- Key Differences: A tetrahydroisoquinoline (vs. dihydroisoquinolinone) core, altering electron distribution and conformational flexibility. Fluorobenzyl group may enhance metabolic stability compared to ethoxyethyl .
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide
- Structure: Incorporates a benzodioxin ring and a 2-methylbenzyl substituent on the dihydroisoquinoline.
- Key Differences :
Functional Analogues with 3,4-Dimethoxyphenethyl Moieties
N-(3-(4-chlorophenyl)-1-(3,4-dimethoxyphenethyl)-5-methylene-2-oxopyrrolidin-3-yl)-N-propylacetamide
- Structure: Pyrrolidinone core with a 3,4-dimethoxyphenethyl chain and a 4-chlorophenyl group.
- Key Differences: Pyrrolidinone scaffold (vs. dihydroisoquinolinone) reduces aromaticity and alters hydrogen-bonding capacity. Chlorophenyl substituent may enhance hydrophobic interactions but reduce electron-donating effects compared to ethoxyethyl .
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide
- Structure : Tetrazole-containing analog with a 3,4-dimethoxyphenethyl group.
- Bulky 2,4,4-trimethylpentan-2-yl chain may affect membrane permeability .
Pharmacokinetic and Structural Trends
Biological Activity
N-(3,4-dimethoxyphenethyl)-2-((2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetamide is a complex organic compound with significant potential for various biological activities. Its structure includes a central acetamide group linked to a 3,4-dimethoxyphenethyl moiety and an isoquinoline derivative, which may influence its pharmacological properties. This article reviews the biological activity of this compound, synthesizing findings from diverse sources.
- Molecular Formula : C20H25NO5
- Molecular Weight : Approximately 357.42 g/mol
- Structural Features : The compound features multiple functional groups, including methoxy groups and an ether linkage, which can affect its reactivity and biological interactions.
Biological Activities
Research indicates that compounds similar to this compound exhibit a variety of biological activities. Notably:
- Antioxidant Activity : Compounds with similar structures have shown potential in scavenging free radicals, suggesting that this compound may also possess antioxidant properties.
- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound could exhibit antimicrobial activity against various pathogens.
- Cytotoxic Effects : Some isoquinoline derivatives are known for their cytotoxic effects on cancer cell lines, indicating that this compound may have potential as an anticancer agent.
- Neuroprotective Effects : The presence of methoxy groups in the structure has been associated with neuroprotective activity in some studies.
Case Studies and Experimental Data
A review of existing literature reveals several case studies and experimental findings related to the biological activity of similar compounds:
These studies suggest that this compound may share similar biological properties.
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, the following mechanisms are hypothesized based on structural similarities with known bioactive compounds:
- Receptor Modulation : The compound may interact with various receptors in the body, modulating their activity and leading to therapeutic effects.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways related to oxidative stress or inflammation.
- Cell Signaling Pathways : The compound could influence cell signaling pathways that regulate apoptosis and cell proliferation.
Q & A
Basic: What are the established synthetic routes for this compound, and what critical parameters influence yield and purity?
Answer:
The synthesis typically involves multi-step reactions, including condensation, nucleophilic substitution, and amide coupling. For example:
- Step 1: Reacting a substituted isoquinoline derivative (e.g., 2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-ol) with chloroacetyl chloride in the presence of a base (e.g., K₂CO₃) to form the acetamide intermediate .
- Step 2: Coupling the intermediate with 3,4-dimethoxyphenethylamine via nucleophilic acyl substitution.
Critical Parameters:
- Solvent Choice: Polar aprotic solvents like DMF enhance reactivity but require careful removal to avoid impurities.
- Temperature Control: Room temperature for condensation steps prevents side reactions (e.g., hydrolysis).
- Purification: Column chromatography (e.g., silica gel with EtOAc/hexane gradients) ensures high purity (>95%) .
Basic: Which spectroscopic techniques are essential for characterizing this compound, and what key spectral markers confirm its structure?
Answer:
- ¹H/¹³C NMR:
- IR Spectroscopy:
- Mass Spectrometry (MS):
Advanced: How can Design of Experiments (DoE) optimize the synthesis of this compound?
Answer:
DoE reduces experimental iterations by statistically prioritizing factors:
- Factors to Test: Reaction time, temperature, solvent/base ratio, and catalyst loading.
- Response Variables: Yield, purity, and reaction scalability.
- Methodology:
- Use a fractional factorial design to screen variables.
- Apply response surface methodology (RSM) to identify optimal conditions (e.g., 24-hour reaction at 25°C in DMF with 1.5 eq K₂CO₃) .
- Outcome: Predicts interactions between variables (e.g., excess base may hydrolyze chloroacetyl intermediates) .
Advanced: What computational strategies predict the pharmacological profile or reactivity of this compound?
Answer:
- Quantum Chemical Calculations:
- Density Functional Theory (DFT) models electron distribution to predict sites for electrophilic/nucleophilic attack (e.g., carbonyl groups in acetamide).
- Molecular Docking:
- Reaction Path Search Algorithms:
Advanced: How can contradictions in crystallographic data from polymorphs be resolved?
Answer:
- Refinement Software: Use SHELXL for high-resolution data to model disorder or hydrogen bonding.
- Validation Metrics:
- Case Study: Asymmetric unit analysis in revealed three conformers with dihedral angles varying by 20°, resolved via hydrogen-bonding dimerization .
Basic: What in vitro assays assess the biological activity of this compound?
Answer:
- Receptor Binding Assays:
- Cell-Based Assays:
- Inhibition of IL-1β release in THP-1 macrophages to quantify anti-inflammatory effects.
- Dose-Response Curves: IC₅₀ values calculated using nonlinear regression (e.g., GraphPad Prism) .
Advanced: How to design a structure-activity relationship (SAR) study for analogs?
Answer:
- Core Modifications:
- Vary substituents on the phenethyl (e.g., replace methoxy with ethoxy) or isoquinoline (e.g., halogenation) moieties.
- Pharmacokinetic Profiling:
- Assess logP (via HPLC) and metabolic stability (e.g., liver microsome assays).
- Case Study: highlights how N-methylation of acetamide improves solubility but reduces receptor affinity .
Basic: What stability and storage conditions are recommended?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
